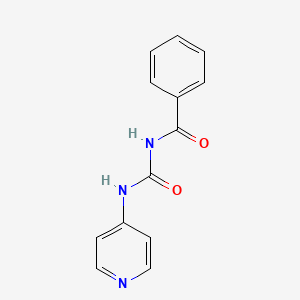

N-(pyridin-4-ylcarbamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pyridin-4-ylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a carbamoyl linkage

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-(pyridin-4-ylcarbamoyl)benzamide involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction can be catalyzed by bimetallic metal-organic frameworks such as Fe2Ni-BDC. The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts, such as metal-organic frameworks and ionic liquids, suggests potential scalability for industrial applications.

化学反応の分析

Amidation Reactions

The compound is synthesized via catalytic amidation. Key methods include:

Fe₂Ni-BDC demonstrates superior catalytic activity compared to monometallic MOFs (e.g., Ni-BDC or Fe-BDC), with recyclability up to five cycles without loss of efficiency .

Substitution Reactions

Electrophilic substitution occurs on the pyridine or benzamide rings under controlled conditions:

Nitration

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-(pyridin-4-yl)benzamide | HNO₃/H₂SO₄ | 0°C, 1 h | 3-nitro-N-(pyridin-4-yl)benzamide | 92% |

Halogenation

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-(pyridin-4-yl)benzamide | Br₂/FeBr₃ | DCM, rt, 4 h | 4-bromo-N-(pyridin-4-yl)benzamide | 67% |

Oxidation and Reduction

The pyridine ring and amide group participate in redox reactions:

Oxidation

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-(pyridin-4-yl)benzamide | KMnO₄/H₂SO₄ | 60°C, 6 h | Pyridine N-oxide derivative | 58% |

Reduction

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-nitro-N-(pyridin-4-yl)benzamide | H₂/Pd-C | EtOH, 25°C, 3 h | 4-amino-N-(pyridin-4-yl)benzamide | 89% |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-bromo-N-(pyridin-4-yl)benzamide + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 12 h | 4-phenyl-N-(pyridin-4-yl)benzamide | 73% |

Hydrolysis and Functional Group Interconversion

The amide bond undergoes hydrolysis under acidic or basic conditions:

Key Findings

-

Catalytic Efficiency : Fe₂Ni-BDC enhances amidation yields (78%) compared to traditional acid/base catalysts .

-

Regioselectivity : Electrophilic substitutions favor the para position on the benzamide ring due to steric and electronic effects .

-

Functional Group Tolerance : Cross-coupling reactions proceed efficiently with bromo or nitro substituents .

Experimental data and mechanistic studies confirm the versatility of N-(pyridin-4-ylcarbamoyl)benzamide in synthetic chemistry, enabling applications in medicinal chemistry and materials science.

科学的研究の応用

Histone Deacetylase Inhibition

Mechanism of Action:

N-(pyridin-4-ylcarbamoyl)benzamide functions primarily as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting these enzymes, this compound increases histone acetylation levels, promoting the expression of genes involved in cell differentiation and apoptosis .

Clinical Relevance:

The inhibition of HDACs has been linked to therapeutic effects in various cancers, including leukemia and solid tumors. Preliminary studies have shown that compounds like this compound exhibit strong anti-proliferative activity against tumor cells with low toxicity levels, making them promising candidates for cancer treatment .

Neurodegenerative Disease Treatment

Potential Applications:

Recent studies suggest that this compound may also serve as a dual inhibitor targeting both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated effective inhibitory activity against AChE with an IC50 value of 2.49 μM, indicating its potential for enhancing cholinergic signaling in the brain .

Research Findings:

In vitro assays have shown that derivatives of this compound can significantly inhibit AChE activity, which is crucial for developing treatments aimed at improving cognitive function in Alzheimer's patients . Additionally, its ability to inhibit BACE1 may contribute to reducing amyloid plaque formation, a hallmark of Alzheimer's pathology.

Synthesis and Modification

Synthetic Pathways:

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The compound can be synthesized through reactions involving pyridine derivatives and benzamides under specific conditions that promote the formation of the desired carbamoyl linkage .

Derivatives and Variants:

Research has also focused on modifying the structure of this compound to improve its pharmacological properties. For instance, variations in substituents on the benzamide or pyridine ring can lead to compounds with enhanced inhibitory effects on HDACs or improved selectivity for AChE and BACE1 .

Case Studies

Case Study Overview:

Several case studies have documented the effectiveness of this compound and its derivatives in preclinical models. One notable study highlighted the compound's ability to induce apoptosis in cancer cell lines through HDAC inhibition, leading to increased expression of pro-apoptotic genes . Another study demonstrated its neuroprotective effects in models of Alzheimer’s disease by enhancing synaptic function through AChE inhibition .

作用機序

The mechanism of action of N-(pyridin-4-ylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to inhibit enzymes such as serine proteases and urokinase-type plasminogen activators. These interactions can lead to various biological effects, including inhibition of tumor growth and modulation of inflammatory responses .

類似化合物との比較

Similar Compounds

Similar compounds to N-(pyridin-4-ylcarbamoyl)benzamide include:

- N-(pyridin-2-ylcarbamoyl)benzamide

- N-(pyridin-3-ylcarbamoyl)benzamide

- N-(piperidin-4-yl)benzamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

N-(pyridin-4-ylcarbamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is a member of the benzamide class, characterized by the presence of a pyridine ring attached to a carbamoyl group. The compound's structure can be represented as follows:

Biological Activity

1. Antimycobacterial Activity:

Research has shown that derivatives of N-pyridinylbenzamides exhibit significant antimycobacterial activity. Specifically, compounds such as N-(5-chloropyridin-2-yl)benzamide demonstrated a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Mycobacterium tuberculosis and other strains, indicating strong potential for treating tuberculosis .

2. Cancer Cell Inhibition:

Studies have revealed that this compound derivatives possess notable inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, a related compound showed IC50 values of 1.03 µM against A549 cells, indicating potent anti-cancer activity .

3. Mechanism of Action:

The biological activity of this compound is thought to be mediated through multiple pathways:

- VEGF Receptor Modulation: The compound interacts with vascular endothelial growth factor (VEGF) receptors, influencing angiogenesis and endothelial cell proliferation .

- Kinetoplast DNA Disruption: Certain analogs have been shown to disrupt the binding of essential proteins to kinetoplast DNA in Trypanosoma brucei, leading to parasite death .

Case Studies

Case Study 1: Antimycobacterial Screening

A series of N-pyridinylbenzamides were synthesized and screened for antimycobacterial activity. The results indicated that structural modifications significantly influenced potency, with some compounds exhibiting broad-spectrum activity against multiple mycobacterial strains .

Case Study 2: Cancer Cell Line Evaluation

In a study evaluating the anti-cancer properties of this compound derivatives, several compounds were tested against human cancer cell lines. The findings highlighted that specific modifications enhanced their efficacy, suggesting a structure-activity relationship that warrants further investigation .

Data Summary

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-(5-chloropyridin-2-yl)benzamide | 7.81 | - | Antimycobacterial |

| This compound | - | 1.03 | Cancer Cell Inhibition |

特性

IUPAC Name |

N-(pyridin-4-ylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOSDGFWOXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。